molecular formula C12H16N2O B2698311 3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 1249823-00-4

3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2698311
CAS No.: 1249823-00-4
M. Wt: 204.273
InChI Key: GGXJUXAAMOAVPF-UHFFFAOYSA-N
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Description

3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a heterocyclic organic compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the amino group and the dimethylphenyl substituent on the pyrrolidinone ring imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethylbenzaldehyde with an appropriate amine, followed by cyclization, can yield the desired pyrrolidinone derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-phenyl-2-pyrrolidinone
  • 3-Amino-1-(4-methylphenyl)-2-pyrrolidinone
  • 3-Amino-1-(2,4-dimethylphenyl)-2-pyrrolidinone

Uniqueness

3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one is unique due to the presence of the 3,4-dimethylphenyl substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-3-4-10(7-9(8)2)14-6-5-11(13)12(14)15/h3-4,7,11H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXJUXAAMOAVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCC(C2=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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